2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile
Description
Properties
IUPAC Name |
2-hydroxy-1H-pyrrolo[1,2-a]benzimidazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-5-7-10(15)6-14-9-4-2-1-3-8(9)13-11(7)14/h1-4,15H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCSKNUMKUPSBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C2=NC3=CC=CC=C3N21)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Benzimidazole-2-Acetonitrile with Carbonyl Compounds
The cyclocondensation of 1H-benzimidazole-2-acetonitrile (3) with electrophilic carbonyl derivatives is a cornerstone method for constructing the pyrrolo[1,2-a]benzimidazole core. For instance, reaction with ethyl 4-chloro-3-oxobutanoate under reflux conditions generates 3-chloromethyl-1,5-dihydro-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile (96), a pyrido analogue, through nucleophilic substitution and subsequent cyclization . Adapting this approach for pyrrolo systems requires shorter-chain carbonyl reagents.
When 3 reacts with α-chloroketones (e.g., chloroacetone) in the presence of triethylamine, the carbanion of 3 attacks the electrophilic carbonyl carbon, forming an intermediate that undergoes dehydration to yield 2-oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile (Figure 1). This method achieves moderate yields (60–70%) but requires stringent temperature control to avoid pyrido byproducts .
Table 1: Cyclocondensation Reaction Optimization
| Carbonyl Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethyl 4-chloro-3-oxobutanoate | DMF | 120 | 68 |
| Chloroacetone | EtOH | 80 | 72 |
| Dichloroacetone | Toluene | 100 | 65 |
Multi-Component Reactions Using Aldehydes and Nitriles
A one-pot, three-component reaction involving 2-aminobenzimidazole (1), aromatic aldehydes (2), and malononitrile (3) in oxalic acid dihydrate:L-proline LTTM solvent efficiently constructs the target compound . The LTTM acts as both catalyst and solvent, enabling rapid cyclization (15–25 minutes) at room temperature. For example, 4-cyanobenzaldehyde reacts with 1 and 3 to yield 2-amino-4-(4-cyanophenyl)-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile in 95% yield (Scheme 1) .
Mechanistic Pathway :
-
Knoevenagel Condensation : Aldehyde and malononitrile form an arylidene malononitrile intermediate.
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Michael Addition : 2-Aminobenzimidazole attacks the α,β-unsaturated nitrile.
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Cyclization : Intramolecular nucleophilic attack forms the pyrrolo ring, followed by oxidation to aromatize the system .
Table 2: Substrate Scope for Multi-Component Reactions
[3+2] Cycloaddition with Azomethine Ylides
Azomethine ylides, generated in situ from isoquinoline (11) and α-halogenated methylenes (12), participate in [3+2] cycloadditions with nitrile-containing dipolarophiles (e.g., cyanoacetamide) . For this compound, the ylide reacts with benzimidazole-derived enamines, forming the pyrrolidine ring in a single step. Triethylamine and DDQ facilitate dehydrogenation to aromatize the product .
Example Reaction :
Isoquinoline (11) and bromoacetone (12) generate an N-substituted carbonylmethyleneisoquinolinium ylide, which reacts with 2-cyanobenzimidazole to yield the target compound in 78% yield after oxidation .
Green Synthesis Using Low Transition Temperature Mixtures (LTTMs)
Oxalic acid dihydrate:L-proline (1:1) LTTM enhances atom economy and reduces waste. In a typical procedure, 2-aminobenzimidazole (1 mmol), aldehyde (1 mmol), and malononitrile (1 mmol) are stirred in LTTM (5 mL) at room temperature for 15–25 minutes. The solvent is recovered via water addition and evaporation, achieving 95% yield over three cycles (Table 3) .
Table 3: Recyclability of LTTM Solvent
| Cycle | Yield (%) |
|---|---|
| 1 | 95 |
| 2 | 93 |
| 3 | 90 |
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects such as inhibition of viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Pyrrolo-Fused Heterocycles
*Calculated molecular weight for C30H24N6S2O2: 552.68 g/mol .
Key Observations:
Core Heterocycle Differences: The target compound’s benzimidazole core (vs. Benzimidazole derivatives are often more bioactive than indole analogs due to improved hydrogen-bonding capacity . Compound 18 (pyrimido-benzimidazole) includes a thiazole substituent, broadening its electronic profile compared to the simpler nitrile group in the target compound .
The nitrile group at position 3 (shared with compound 18) introduces polarity and reactivity for further derivatization (e.g., nucleophilic additions) .
Thermal Stability :
Characterization:
- Spectroscopy : All compounds in were validated via IR (ketone C=O stretches ~1700 cm⁻¹) and NMR. Compound 18 showed distinct IR peaks for NH (3335 cm⁻¹) and CN (2188 cm⁻¹) .
- Elemental Analysis : Compound 18’s elemental composition (C, H, N) aligns closely with theoretical values, confirming purity .
Biological Activity
2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile is a nitrogen-containing heterocyclic compound belonging to the broader class of benzimidazole derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a fused ring system that enhances its biological activity by providing a versatile scaffold for drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions may involve:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties.
- Receptor Modulation : It may also modulate receptor functions, impacting various signaling pathways associated with disease processes such as cancer and inflammation .
Biological Activity Overview
Research has demonstrated that this compound exhibits significant biological activities:
Antimicrobial Activity
The compound has shown promising antimicrobial effects against various bacterial strains. Studies indicate that it possesses activity comparable to standard antibiotics such as ampicillin against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
A series of studies have evaluated the cytotoxic effects of this compound on human tumor cell lines. Notably:
- Cytotoxicity Assays : In vitro assays revealed that certain derivatives exhibited cytotoxic potential against multiple human tumor cell lines. For instance, one analog was found to be 2.5 times more active than doxorubicin against the HT29 colon carcinoma cell line .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. It appears to inhibit pro-inflammatory cytokines and may selectively inhibit COX-2 over COX-1, which is significant for reducing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is synthesized via multicomponent reactions (MCRs) using 2-aminobenzimidazole, aldehydes, and malononitrile. Key catalysts include NaOAc, Et3N, or MgO, which improve regioselectivity and yield (70–90%) by stabilizing intermediates . Optimize conditions (e.g., solvent polarity, temperature) to favor Knoevenagel adduct formation, critical for cyclization .
Q. Which analytical techniques are essential for characterizing this compound and its derivatives?
- Methodological Answer : Use a combination of:
- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups .
- NMR (¹H/¹³C) : Confirm dihydropyrrolo-benzimidazole core via aromatic proton shifts (δ 6.5–8.5 ppm) and quaternary carbon signals .
- Mass spectrometry (TOF-MS) : Validate molecular ion peaks and fragmentation patterns .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : Its fused heterocyclic core enables interactions with biological targets. Screen derivatives for antiparasitic activity by assessing inhibition of protozoal enzymes (e.g., TryR in Trypanosoma spp.) via enzyme-linked assays . Modify substituents (e.g., fluorophenyl groups) to enhance binding affinity .
Advanced Research Questions
Q. How can computational methods aid in predicting the electronic properties and reactivity of this compound?
- Methodological Answer : Employ density functional theory (DFT) to calculate HOMO/LUMO energies, predicting charge-transfer behavior. For example, theoretical models for analogous pyrrolo-benzimidazoles show bandgap values (~3.2 eV) suitable for optoelectronic applications . Use molecular docking to simulate interactions with biological targets (e.g., kinase domains) .
Q. What strategies resolve contradictions in regioselectivity during MCR syntheses?
- Methodological Answer : Regioselectivity conflicts arise from competing pathways (e.g., Knoevenagel vs. Michael adducts). Address this by:
- Catalyst screening : Ionic liquids (e.g., [HIMI]C(NO₂)₃) enhance selectivity for 1,4-dihydro products by stabilizing transition states .
- Kinetic studies : Monitor reaction intermediates via in-situ FTIR or HPLC to identify rate-determining steps .
Q. How do substituents influence the compound’s photophysical properties for material science applications?
- Methodological Answer : Introduce electron-donating/withdrawing groups (e.g., -OCH₃, -CF₃) to modulate absorption/emission. For example, aryl-substituted derivatives exhibit bathochromic shifts (~50 nm) in UV-Vis spectra due to extended π-conjugation . Test solid-state fluorescence quantum yields using integrating sphere setups .
Q. What green chemistry approaches improve the sustainability of its synthesis?
- Methodological Answer : Replace traditional solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) . Use silica sulfuric acid/ethylene glycol as a recyclable catalyst, achieving >85% yield with minimal waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
